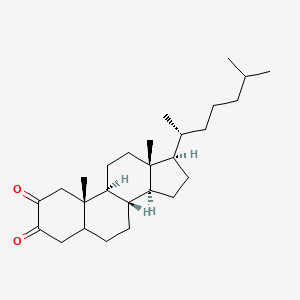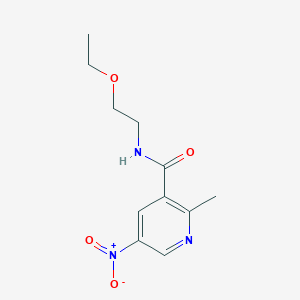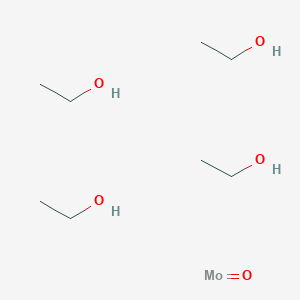
(Di-tert-butylphosphanyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Di-tert-butylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Di-tert-butylphosphanyl)acetonitrile typically involves the reaction of di-tert-butylphosphine with acetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the deprotonation of acetonitrile, followed by nucleophilic attack on the phosphine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(Di-tert-butylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphorus-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new organophosphorus compounds.
科学的研究の応用
(Di-tert-butylphosphanyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of (Di-tert-butylphosphanyl)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The nitrile group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.
類似化合物との比較
Similar Compounds
Similar compounds to (Di-tert-butylphosphanyl)acetonitrile include:
Di-tert-butylphosphine: A related phosphine compound with similar reactivity.
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Di-tert-butylphosphanyl derivatives: Various derivatives with different substituents on the phosphanyl group.
Uniqueness
This compound is unique due to the combination of the phosphanyl and nitrile groups, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
特性
CAS番号 |
58309-94-7 |
|---|---|
分子式 |
C10H20NP |
分子量 |
185.25 g/mol |
IUPAC名 |
2-ditert-butylphosphanylacetonitrile |
InChI |
InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3 |
InChIキー |
DLJOZUCDEKWNID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CC#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)






![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)




